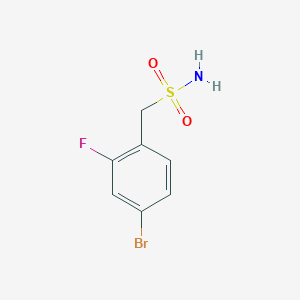

(4-Bromo-2-fluorophenyl)methanesulfonamide

Description

Context and Significance of Sulfonamide Derivatives in Chemical Science

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, sulfonamide-containing compounds, or "sulfa drugs," have been instrumental in the development of a wide array of therapeutic agents. googleapis.comnih.gov Their ability to mimic the p-aminobenzoic acid (PABA) structure allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. googleapis.com This mechanism of action has led to their widespread use as antimicrobial agents.

Beyond their antibacterial applications, sulfonamide derivatives exhibit a remarkable diversity of biological activities, including antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties. googleapis.comnih.gov This versatility stems from the strong electron-withdrawing nature of the sulfonyl group and the ability of the sulfonamide nitrogen to participate in hydrogen bonding, which facilitates interactions with various biological targets. nih.gov The development of efficient synthetic methods for creating diverse sulfonamide derivatives remains an active area of research, highlighting their enduring importance in the quest for new therapeutic agents. googleapis.com

Research Landscape and Emerging Applications of Fluorinated and Brominated Aromatic Compounds

The incorporation of halogen atoms, particularly fluorine and bromine, into aromatic compounds is a widely employed strategy in drug discovery and materials science. The introduction of these halogens can profoundly influence a molecule's physicochemical and biological properties.

Fluorinated aromatic compounds are of particular interest due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These characteristics can lead to:

Enhanced metabolic stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

Increased lipophilicity: This can improve a molecule's ability to cross cell membranes.

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Favorable conformational changes: The introduction of fluorine can influence the preferred shape of a molecule, leading to improved binding to its biological target.

Brominated aromatic compounds also play a crucial role in chemical synthesis and biological studies. The bromine atom is an excellent leaving group in various cross-coupling reactions, making brominated aromatics valuable intermediates for the construction of more complex molecules. Furthermore, bromophenols derived from marine organisms have demonstrated a range of biological activities, including antioxidant and anticancer properties.

The synergistic inclusion of both fluorine and bromine on an aromatic ring, as seen in (4-Bromo-2-fluorophenyl)methanesulfonamide, offers a powerful combination of properties. The fluorine atom can enhance biological activity and metabolic stability, while the bromine atom provides a reactive handle for further synthetic transformations.

Role of this compound as a Versatile Chemical Entity in Advanced Synthesis and Biological Studies

While specific, in-depth research focused solely on this compound is still emerging, its structural motifs are present in compounds investigated for various biological activities. The "4-bromo-2-fluorophenyl" moiety is a key component in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 4-bromo-2-fluoroaniline (B1266173) is a known precursor in the synthesis of flurbiprofen, a widely used NSAID.

The methanesulfonamide (B31651) portion of the molecule is also a well-established pharmacophore. Its presence can improve the pharmacokinetic profile of a drug candidate. Although direct biological studies on this compound are not extensively documented in publicly available literature, its constituent parts suggest its potential as a scaffold for the development of new therapeutic agents.

The primary role of this compound in the current research landscape is that of a versatile building block. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the facile elaboration of the aromatic core, leading to the synthesis of a diverse library of novel compounds for biological screening.

The presence of the fluorine atom ortho to the site of potential synthetic modification can influence the reactivity and regioselectivity of these reactions, offering chemists fine control over the synthetic outcome. The sulfonamide group can also be a site for further chemical modification or can serve as a key interacting group with biological targets in the final molecule.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKLLSKEJDSZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to (4-Bromo-2-fluorophenyl)methanesulfonamide

The synthesis of this compound is a multi-step process that hinges on the careful introduction of the halogen and sulfonamide functionalities onto the aromatic core. The primary route involves the initial synthesis of a key precursor, 4-bromo-2-fluoroaniline (B1266173), followed by the formation of the methanesulfonamide (B31651) moiety.

Precursor Synthesis and Halogenation Strategies

The cornerstone of synthesizing the target compound is the efficient preparation of 4-bromo-2-fluoroaniline. A common starting material for this precursor is 2-fluoroaniline (B146934). The regioselective introduction of a bromine atom at the para position to the fluorine is a critical step.

One established method involves the direct bromination of 2-fluoroaniline using a brominating agent in a suitable solvent. For instance, the use of N-bromosuccinimide (NBS) in a solvent like methylene (B1212753) chloride at low temperatures (e.g., 0 °C) has been reported for this transformation. prepchem.comorgsyn.org The reaction proceeds via electrophilic aromatic substitution, where the amino group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atom, the para-substituted product is predominantly formed.

Another approach utilizes molecular bromine (Br₂) in the presence of a catalyst and an aprotic solvent. For example, the reaction can be carried out in methylene chloride with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. prepchem.com This method also achieves the desired regioselectivity.

A summary of representative halogenation strategies for the synthesis of 4-bromo-2-fluoroaniline is presented in the table below.

| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |

| 2-Fluoroaniline | N-Bromosuccinimide | Methylene Chloride | 0 °C | - | prepchem.comorgsyn.org |

| 2-Fluoroaniline | Bromine | Methylene Chloride | 10 °C | - | prepchem.com |

Formation of the Methanesulfonamide Moiety

Once the 4-bromo-2-fluoroaniline precursor is obtained, the subsequent step involves the formation of the methanesulfonamide group. This is typically achieved by reacting the aniline (B41778) with methanesulfonyl chloride in the presence of a base. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride and displacing the chloride ion.

The choice of base and solvent is crucial for the efficiency of this reaction. Non-nucleophilic bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed to neutralize the hydrochloric acid generated during the reaction. The reaction is often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

While a specific detailed procedure for the synthesis of this compound is not extensively documented in readily available literature, the general methodology for the formation of methanesulfonamides from anilines is a well-established and reliable transformation in organic chemistry.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize yield and purity. For the synthesis of this compound, key parameters that can be optimized include:

Temperature: The bromination of 2-fluoroaniline is typically carried out at low temperatures to control the reactivity of the brominating agent and minimize the formation of side products. The subsequent sulfonylation reaction can often be performed at room temperature.

Stoichiometry of Reagents: The molar ratios of the aniline, methanesulfonyl chloride, and base are carefully controlled to ensure complete conversion of the starting material and to avoid unwanted side reactions.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for the sulfonylation step to ensure efficient reaction and ease of product isolation.

While specific yield data for the synthesis of this compound is not widely published, analogous sulfonamide formations from substituted anilines often proceed with good to excellent yields, typically ranging from 70% to over 90%, depending on the specific substrates and optimized conditions.

This compound as a Key Synthetic Intermediate

The strategic placement of the bromo, fluoro, and methanesulfonamide groups on the phenyl ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems that are of interest in medicinal chemistry.

Applications in the Synthesis of Imidazopyridine Derivatives

While direct utilization of this compound in imidazopyridine synthesis is a promising area, current literature more prominently features the use of its precursor, 4-bromo-2-fluoroaniline, in constructing such scaffolds. These syntheses highlight the potential of the (4-bromo-2-fluorophenyl) moiety in forming these important heterocyclic cores. The methanesulfonamide group can be introduced before or after the formation of the imidazopyridine ring, offering flexibility in the synthetic strategy.

The general approach to synthesizing imidazopyridines often involves the condensation of a substituted 2-aminopyridine (B139424) with a carbonyl compound or its equivalent. The bromo- and fluoro-substituted phenyl group from the precursor aniline becomes a key substituent on the final imidazopyridine ring system.

Utility in the Construction of Complex Heterocyclic Systems

The reactivity of the bromine atom on the this compound ring opens up avenues for its use in various cross-coupling reactions to construct a diverse range of complex heterocyclic systems. The bromo substituent can readily participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or amino groups.

For instance, the bromo-substituted phenyl core can be a precursor for the synthesis of:

Triazoles: The synthesis of triazole derivatives can be achieved through various methods, including the reaction of anilines with reagents that provide the necessary nitrogen atoms for the triazole ring formation. researchgate.netmdpi.com

Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. The bromo-phenyl moiety can be incorporated into either of these fragments. mdpi.com

The following table provides a conceptual overview of how the bromo-substituted aromatic core, as present in this compound, can be utilized in the synthesis of various heterocyclic systems.

| Heterocyclic System | General Synthetic Approach | Potential Role of the Bromo-Substituted Core |

| Triazoles | Cycloaddition reactions or condensation of hydrazines with suitable precursors. | The aniline precursor can be converted to an azide (B81097) or hydrazine (B178648) for subsequent cyclization. |

| Pyrimidines | Condensation of amidines with β-dicarbonyl compounds. | The bromo-phenyl group can be part of the amidine or the dicarbonyl component. |

| Quinolines | Various methods including Friedländer synthesis and Conrad-Limpach reaction. | The aniline precursor is a common starting material for several quinoline (B57606) syntheses. |

The versatility of this compound and its precursors as building blocks in the synthesis of diverse heterocyclic structures underscores their importance in the development of new chemical entities with potential applications in various fields of chemical science. Further research into the direct application of the title compound in these synthetic transformations is an area ripe for exploration.

Incorporation into Diverse Biologically Active Scaffolds

The this compound moiety has proven to be a valuable component in the design and synthesis of potent therapeutic agents, particularly in the realm of kinase inhibitors. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

A notable example of a biologically active scaffold incorporating a similar structural motif is Vandetanib, a tyrosine kinase inhibitor. Vandetanib features a 4-bromo-2-fluorophenylamino group, highlighting the significance of this substitution pattern in achieving high-potency inhibition of key signaling pathways in cancer cells. mdpi.comnih.gov While the direct use of this compound in the synthesis of Vandetanib is not the primary reported route, its structural elements are clearly of interest in the design of such inhibitors.

The synthesis of various derivatives of Vandetanib containing nitroimidazole groups has been explored to develop tyrosine kinase inhibitors effective under both normal and hypoxic conditions. mdpi.com In these studies, the 4-bromo-2-fluorophenylamino quinazoline (B50416) core is a constant feature, underscoring its importance for biological activity. The table below summarizes some of the synthesized Vandetanib derivatives.

| Compound ID | Chemical Name |

| 16a | 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(2-methyl-5-nitroimidazol-1-yl)ethanone |

| 16b | 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(2-methyl-5-nitroimidazol-1-yl)propyl-1-one |

| 16c | 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-methyl-5-nitroimidazol-1-yl)butyl-1-one |

| 16d | 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(2-nitroimidazol-1-yl)ethanone |

| 16e | 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-nitroimidazol-1-yl)butyl-1-one |

| 16f | 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone |

Novel Synthetic Approaches for Related Arylmethanesulfonamides

The development of efficient and sustainable synthetic methods for arylmethanesulfonamides is an active area of research. Traditional methods often require harsh reaction conditions and may not be suitable for complex molecules. Modern synthetic chemistry has focused on palladium-catalyzed coupling reactions and the implementation of greener synthesis protocols to address these limitations.

Exploration of Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic compounds, including arylmethanesulfonamides. These methods offer mild reaction conditions, high functional group tolerance, and the ability to form carbon-sulfur and nitrogen-sulfur bonds with high efficiency.

One approach involves the palladium-catalyzed reaction of aryl halides with sulfinates, which can then be converted to sulfonamides. bohrium.com This provides a direct route to introduce the sulfonyl group onto an aromatic ring. While not specific to this compound, this methodology is broadly applicable to the synthesis of related arylmethanesulfonamides.

Another relevant palladium-catalyzed method is the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov Sulfinamides are versatile intermediates that can be readily oxidized to sulfonamides. This transformation is achieved under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex arylmethanesulfonamides.

The table below outlines key features of palladium-catalyzed reactions for the synthesis of sulfonamide precursors.

| Reaction Type | Reactants | Key Advantages |

| Sulfination of Aryl Halides | Aryl Halide, Sulfinate Salt | Direct access to sulfones and sulfonamides under mild conditions. bohrium.com |

| Addition to N-Sulfinylamines | Aryl Halide, N-Sulfinylamine | Broad generality, high functional group tolerance, and use of mild conditions. nih.gov |

Development of Greener Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety. For the synthesis of arylmethanesulfonamides, this includes the use of less hazardous solvents, catalyst-free reactions, and energy-efficient methods.

Solvent-free and catalyst-free synthesis represents a significant advancement in green chemistry. researchgate.netresearchgate.netrsc.org These reactions are often facilitated by mechanical grinding (mechanochemistry) or by heating the neat reactants, which can lead to higher yields, shorter reaction times, and simplified purification procedures. While specific examples for this compound are not extensively reported, the general principles are applicable to the synthesis of arylmethanesulfonamides.

The use of sustainable solvents is another key aspect of greener synthesis. Reactions performed in water or other environmentally benign solvents are highly desirable. Catalyst-free synthesis of aroylated heterocycles in a green solvent like dimethyl carbonate has been demonstrated, showcasing the potential for similar strategies in sulfonamide synthesis. rsc.org

The following table summarizes some greener approaches applicable to the synthesis of sulfonamides.

| Green Chemistry Approach | Description | Potential Benefits |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or heating. | Reduced waste, lower energy consumption, and often higher yields. rsc.orgpharmafeatures.com |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often under thermal or photochemical conditions. | Avoids the use of potentially toxic and expensive metal catalysts. researchgate.netresearchgate.net |

| Use of Green Solvents | Utilizing environmentally friendly solvents such as water or dimethyl carbonate. | Reduced environmental impact and improved safety. rsc.org |

Preclinical Biological Investigations and Mechanistic Elucidation

Target Identification and Molecular Mechanism of Action (Preclinical)

The sulfonamide scaffold is a key feature in a wide array of pharmacologically active agents. mdpi.com Investigations into derivatives of (4-Bromo-2-fluorophenyl)methanesulfonamide have revealed several potential molecular targets and mechanisms of action, ranging from the inhibition of critical signaling pathways to the modulation of various enzymatic activities.

Inhibition of Kinase Pathways (e.g., MEK1/2) by Derived Analogs in Cellular Models

Analogs containing the 4-bromo-2-fluorophenylamino moiety have been identified as potent and selective inhibitors of mitogen-activated protein kinase kinase (MEK) 1 and 2. MEK1/2 are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which regulates fundamental cellular processes like proliferation, differentiation, and survival. One notable analog, Binimetinib, which incorporates the (4-bromo-2-fluorophenyl)amino structure, is a non-ATP-competitive inhibitor of MEK1/2. This compound functions as an allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site of the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its downstream target, ERK. The inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells where the pathway is aberrantly activated.

Modulation of Enzyme Activities (e.g., COX, EGFR/HER2, α-Glucosidase, α-Amylase) by Related Sulfonamides

The broader class of sulfonamide-containing compounds has been extensively studied for its ability to modulate a variety of enzymes implicated in different disease states.

Cyclooxygenase (COX) Inhibition : Aryl sulfonamides are recognized as selective COX-2 inhibitors. researchgate.net The sulfonamide moiety (–SO₂NH₂) plays a critical role in binding within the active site of the COX-2 enzyme, interacting with key amino acid residues. nih.gov This selective inhibition is the basis for the anti-inflammatory properties of drugs like Celecoxib, which contains a sulfonamide group. frontiersin.org By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. researchgate.net

EGFR/HER2 Inhibition : Certain sulfonamide-benzoquinazolinone hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov These receptors are tyrosine kinases that, when overexpressed or mutated, can drive tumor growth. A study on novel sulfonamide benzoquinazolinones identified compounds that showed potent inhibitory activity against both EGFR and HER2, with IC₅₀ values superior to the reference drug erlotinib in some cases. nih.govnih.gov

α-Glucosidase and α-Amylase Inhibition : Sulfonamide derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govdergipark.org.tr Inhibition of these enzymes can delay carbohydrate hydrolysis, which helps control postprandial hyperglycemia in diabetes mellitus. nih.gov Studies on synthesized sulfonamide hydrazones and other derivatives have identified compounds with significant inhibitory activity against α-glucosidase and α-amylase, in some cases exceeding the potency of the standard drug, acarbose. nih.govdergipark.org.trnih.gov

Below is a table summarizing the inhibitory activities of selected sulfonamide derivatives against these enzymes.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Benzoquinazolinone 10 | EGFR | 3.90 | Erlotinib | 6.21 |

| Benzoquinazolinone 10 | HER2 | 5.40 | Erlotinib | 9.42 |

| Benzoquinazolinone 11 | EGFR | 2.55 | Erlotinib | 6.21 |

| Benzoquinazolinone 18 | HER2 | 3.20 | Erlotinib | 9.42 |

| Benzothiazine-acetamide 12i | α-Glucosidase | 25.88 | Acarbose | 58.8 |

| Benzothiazine-acetamide 12i | α-Amylase | 7.52 | Acarbose | 17.0 |

| Diazo-paracetamol 11 | α-Amylase | 0.98 | Acarbose | 0.43 |

| Diazo-paracetamol 10 | α-Glucosidase | 1.39 | Acarbose | 1.24 |

Ligand-Receptor Interactions with G-Protein Coupled Receptors (e.g., GPR84, P2X4) by Structurally Similar Compounds

The structural motifs found in this compound are also relevant in the context of G-protein coupled receptor (GPCR) modulation.

GPR84 : G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed in immune cells. nih.govresearchgate.net While medium-chain fatty acids are its putative endogenous ligands, synthetic antagonists have been developed. nih.govnih.gov Docking studies with triazine-based antagonists suggest a binding pocket within the helical bundle of the receptor, making contact with helices 2, 3, 6, and 7, as well as the second extracellular loop (ECL2). acs.org This indicates that compounds with similar structural features could potentially interact with this orthosteric site.

P2X4 Receptors : The P2X4 receptor, an ATP-gated cation channel, is a target for neuropathic pain. nih.gov Research has identified N-substituted phenoxazine derivatives, including some with sulfonylphenyl groups, as potent and selective P2X4 antagonists. nih.gov For instance, N-(p-Methylphenylsulfonyl)phenoxazine was found to be a selective P2X4 antagonist with IC₅₀ values ranging from 0.928 to 1.76 µM across human, rat, and mouse species. nih.gov These antagonists are believed to act via an allosteric mechanism. nih.gov While P2X4 receptors are generally insensitive to the classic P2X antagonist PPADS, this highlights the potential for sulfonamide-containing structures to interact with allosteric sites on these channels. elifesciences.org

Preclinical Pharmacological Profiling (In Vitro and In Vivo Non-Human)

The effects of sulfonamide derivatives have been characterized in various preclinical models, primarily focusing on their potential as anticancer agents.

Cell-Based Assays for Proliferation, Cell Cycle Progression, and Apoptosis Induction

Uncontrolled cell proliferation is a hallmark of cancer. nih.govbdbiosciences.com Numerous studies have demonstrated the ability of novel sulfonamide derivatives to inhibit cell proliferation, disrupt the cell cycle, and induce programmed cell death (apoptosis) in cancer cell lines.

Cell Proliferation : The anti-proliferative activity of sulfonamide derivatives has been evaluated in various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and colon (HCT-116). mdpi.com For example, a series of sulfonamide benzoquinazolinones showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from 0.26 to 161.49 µM. nih.gov Another study on a novel TBBi derivative found an IC₅₀ of 17.09 µM against MCF-7 cells and 21.20 µM against MDA-MB-231 cells. mdpi.com

Cell Cycle Progression : Certain sulfonamide compounds have been shown to cause cell cycle arrest. One potent sulfonamide derivative arrested the cell cycle at the G2/M phase. mdpi.com Similarly, a fluorine-incorporated gold(I) compound induced cell cycle arrest at the S and G2/M phases in breast cancer cells. nih.gov This prevents cells from proceeding through mitosis, ultimately inhibiting tumor growth.

Apoptosis Induction : Inducing apoptosis is a key goal of cancer therapy. nih.gov Several sulfonamide derivatives have demonstrated pro-apoptotic activity. nih.gov One benzoquinazolinone derivative, compound 10 , was found to increase the expression of the pro-apoptotic protein Bax by 9-fold and the executioner caspase-3 by 10-fold, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is often confirmed using methods like Annexin V staining, which detects the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis. mdpi.comnih.govbdbiosciences.com

The table below presents data on the pro-apoptotic effects of a selected compound on breast cancer cell lines after 24 hours of treatment.

| Cell Line | Treatment | % Total Apoptotic Cells (Early + Late) |

| MDA-MB-231 | Gold(I) Compound 3F1 (IC₅₀ dose) | 60.44 ± 5.55 |

| MCF-7 | Gold(I) Compound 3F1 (IC₅₀ dose) | 44.49 ± 9.85 |

Data from a study on a fluorine-incorporated gold(I) compound. nih.gov

Enzyme Inhibition Assays and Determination of IC50 Values

There is no publicly available data from enzyme inhibition assays for this compound. Consequently, no IC50 values have been reported that would quantify its potency against specific enzymatic targets.

Antiparasitic Activity Assessment (e.g., Plasmodium falciparum) in Preclinical Models

An extensive search of scientific literature found no studies investigating the antiparasitic activity of this compound. Specifically, there are no reports on its efficacy against Plasmodium falciparum or any other parasitic organisms in preclinical models.

Preliminary Evaluation of Efficacy in Animal Models (e.g., Anti-inflammatory, Antitumor)

There is no available data from preliminary evaluations of this compound in animal models for any potential therapeutic effects. This includes a lack of studies on its anti-inflammatory or antitumor efficacy.

Explorations into Selective Biological Activities

Differentiation of Isoform Selectivity (e.g., COX-1 vs. COX-2, MEK1 vs. MEK2)

Without primary enzyme inhibition data, there is no information regarding the isoform selectivity of this compound. Therefore, its differential activity on enzyme isoforms such as COX-1 versus COX-2 or MEK1 versus MEK2 has not been determined.

Investigation of Multi-Targeting Profiles

There are no published investigations into the potential multi-targeting profile of this compound.

Structure Activity Relationship Sar Studies

Influence of Halogen Substituents (Bromine and Fluorine) on Biological Activity and Stability

The presence and positioning of halogen atoms are fundamental strategies in drug design to fine-tune a molecule's physicochemical properties. In the (4-Bromo-2-fluorophenyl) moiety, the bromine and fluorine atoms exert distinct and synergistic effects on the molecule's lipophilicity, metabolic stability, and binding affinity. Bromine, being larger and more polarizable, significantly increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. mdpi.comnih.gov Conversely, fluorine, the most electronegative element, can increase metabolic stability by strengthening the C-F bond against enzymatic cleavage and can modulate the acidity of nearby functional groups.

Moving the bromine atom from the 4-position to the 3-position, for example, would significantly alter the molecule's steric profile and the location of its potential halogen bonding site. Similarly, shifting the fluorine atom from the ortho (2-) position to the meta (3-) or para (4-) position would change the electronic nature of the ring and its hydrogen bonding capabilities. The 2-fluoro substitution, in particular, can induce a specific conformational preference in the molecule through intramolecular interactions, which may be optimal for fitting into a specific protein's active site. Any deviation from this arrangement would likely lead to a different binding orientation and a subsequent change in potency.

| Isomer | Potential Impact on Dipole Moment | Key Interaction Changes | Predicted Effect on Potency |

|---|---|---|---|

| 4-Bromo-2-fluoro (Parent) | Reference | Defined halogen bond vector (Br), potential H-bond acceptor (F) | Reference Activity |

| 3-Bromo-2-fluoro | Altered | Shifted halogen bond vector, potential steric hindrance | Likely Decreased |

| 4-Bromo-3-fluoro | Altered | Different electronic influence on sulfonamide, altered H-bond acceptor position | Variable; dependent on target topology |

| 2-Bromo-4-fluoro | Altered | Steric clash near sulfonamide linkage, weaker halogen bond potential | Likely Decreased |

Halogen bonding is a significant, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site like a carbonyl oxygen or a nitrogen atom. acs.orgacs.org This interaction is driven by a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. ijres.org

The strength of a halogen bond follows the trend I > Br > Cl >> F. acs.org In (4-Bromo-2-fluorophenyl)methanesulfonamide, the bromine atom at the 4-position is a potent halogen bond donor. This interaction is highly directional, typically forming with angles around 180°, and can be a key contributor to high-affinity binding and selectivity. acs.orgacs.org Computational studies on similar systems estimate the energy of a Br···O contact to be between 9.0 and 12.1 kJ/mol, a significant contribution to binding energy. acs.org In contrast, the fluorine atom is a very weak halogen bond donor but can act as a hydrogen bond acceptor. nih.gov The strategic placement of the bromine atom, therefore, allows for a specific and strong interaction with a target protein, which is often a critical factor in the molecule's mechanism of action.

Impact of Methanesulfonamide (B31651) Moiety Modifications

The methanesulfonamide group (-SO₂NHCH₃) is a versatile functional group that serves as both a hydrogen bond donor and acceptor. Its modification is a cornerstone of SAR studies to optimize potency and pharmacokinetic properties.

Modification of the sulfonamide nitrogen is a common strategy to probe its role in binding and to modulate the compound's physicochemical properties. Replacing the acidic proton with various substituents can have profound effects. For instance, N-alkylation or N-arylation eliminates the hydrogen bond donor capacity of the N-H group but introduces new steric bulk that can be exploited to achieve novel interactions within a binding site or to improve selectivity. nih.govresearchgate.net This derivatization also alters the pKa of the sulfonamide, affecting its ionization state at physiological pH and thereby influencing its solubility and cell permeability.

| N-Substituent (R) in -SO₂NR- | H-Bond Donor? | Steric Bulk | Predicted Lipophilicity (logP) Change | Potential Activity Outcome |

|---|---|---|---|---|

| -H (Parent) | Yes | Low | Reference | Activity dependent on H-bond donation |

| -CH₃ | No | Increased | Increased | Loss of H-bond donation; may increase potency if steric bulk is favorable |

| -Benzyl | No | Significantly Increased | Significantly Increased | Potential for new π-π or hydrophobic interactions |

| -Cyclopropyl | No | Moderately Increased | Increased | Introduces rigid, defined shape |

The methyl group of the methanesulfonamide moiety is another key site for modification. Its primary role is often to provide a small, lipophilic substituent. However, methyl groups can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) can alter this metabolic vulnerability and change the steric and lipophilic profile of the molecule. Introducing a cyclopropyl (B3062369) group can provide metabolic stability and a conformationally restricted element. Swapping the methyl for a trifluoromethyl (CF₃) group drastically alters the electronic properties and can serve as a metabolically stable lipophilic moiety and a weak hydrogen bond acceptor. Research on other scaffolds has shown that modifications at similar positions can significantly improve pharmacokinetic properties, such as oral bioavailability. nih.gov

| Group (R) in -SO₂NH-R | Relative Size | Lipophilicity Change | Metabolic Stability vs. -CH₃ | Potential SAR Insight |

|---|---|---|---|---|

| -CH₃ (Parent) | Small | Reference | Reference (potential oxidation site) | Baseline activity |

| -CH₂CH₃ | Medium | Increased | Similar/Slightly decreased | Probes for additional hydrophobic space |

| -Cyclopropyl | Medium | Increased | Increased | Adds conformational rigidity |

| -CF₃ | Medium | Increased | Significantly Increased | Alters electronics; acts as H-bond acceptor |

Structure-Activity Relationships in Related Heterocyclic Scaffolds Containing the (4-Bromo-2-fluorophenyl) Moiety

The (4-Bromo-2-fluorophenyl) moiety is frequently incorporated into larger, more complex heterocyclic systems to serve as a key recognition element. In these contexts, the moiety is often designed to occupy a specific sub-pocket of a larger binding site, where its halogenated phenyl ring can establish critical interactions.

For instance, the synthesis of molecules like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the use of this fragment in building complex drug-like scaffolds. researchgate.net In such molecules, the heterocyclic core typically provides the main structural framework and primary binding interactions, while the (4-Bromo-2-fluorophenyl) group fine-tunes the activity. SAR studies on anti-angiogenic sulfonamides have shown that hydrophobic substitutions on appended ring systems significantly increase activity. mdpi.com Similarly, in a series of pyrimidine-based endothelin receptor antagonists, the replacement of other phenyl groups with a 4-bromophenyl substituent led to a clear improvement in potency, highlighting the value of this specific group. acs.org

The role of the (4-Bromo-2-fluorophenyl) group is therefore twofold: it acts as a carefully calibrated hydrophobic and electronically-tuned element, and it provides a vector for a potent halogen bond via its bromine atom. The SAR of the larger heterocyclic molecule is thus intrinsically linked to the properties conferred by this specific substitution pattern.

Cyclopropane (B1198618) and Pyrimidine (B1678525) Ring System Variations

The introduction of cyclopropane and pyrimidine rings into sulfonamide scaffolds has been explored to modulate their physicochemical properties and biological activities. While direct SAR studies on this compound featuring these specific rings are not extensively documented in publicly available literature, general principles can be drawn from studies on related sulfonamide series.

The cyclopropane moiety is often used as a rigid spacer or a conformational constraint in drug design. Its introduction can lead to an improved binding affinity by locking the molecule in a more favorable conformation for receptor interaction. Studies on various pharmacologically active compounds have shown that cyclopropane-containing analogues can exhibit enhanced biological potency. For instance, the replacement of a flexible chain with a cyclopropane ring can alter the molecule's metabolic stability and lipophilicity.

The pyrimidine ring is a common feature in many biologically active compounds, including HMG-CoA reductase inhibitors. A study on methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates revealed that these compounds are potent inhibitors of this enzyme. nih.gov One of the most potent compounds in this series was Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, which demonstrated significantly higher inhibitory activity compared to lovastatin. nih.gov This highlights the favorable contribution of the methanesulfonamide-pyrimidine scaffold to the inhibitory capacity of the molecule. nih.gov

| Compound/Scaffold Variation | Key Structural Features | Observed Biological Effect |

| Cyclopropane-containing analogues | Rigid cyclopropane ring | Can enhance binding affinity and metabolic stability. |

| Methanesulfonamide pyrimidine derivatives | Pyrimidine ring with methanesulfonamide substituent | Potent inhibition of HMG-CoA reductase. nih.gov |

Furan (B31954) Ring System and Piperidine (B6355638) Derivatives

The incorporation of furan and piperidine moieties into drug candidates is a common strategy to enhance their pharmacological profiles. Although specific SAR data for this compound analogues containing both a furan ring system and piperidine derivatives is limited, the individual contributions of these fragments have been noted in other classes of bioactive molecules.

Piperidine derivatives are frequently incorporated to introduce a basic nitrogen atom, which can be protonated at physiological pH, thereby improving aqueous solubility and allowing for ionic interactions with target proteins. The piperidine ring can also serve as a scaffold to orient other functional groups in a specific spatial arrangement. The combination of these two moieties can lead to compounds with a diverse range of biological activities.

| Compound/Scaffold Variation | Key Structural Features | Potential Biological Effect |

| Furan-containing analogues | Aromatic furan ring | Can participate in hydrogen bonding and π-π stacking. |

| Piperidine derivatives | Basic piperidine ring | Improves aqueous solubility and allows for ionic interactions. |

Pyrrolone and Diazepinedione Scaffold Modifications

Derivatives containing pyrrole (B145914) and pyrrolopyrimidine moieties have been investigated as carbonic anhydrase inhibitors. These studies suggest that the nitrogen-containing heterocyclic systems can play a crucial role in the binding to the enzyme's active site.

Information regarding the impact of diazepinedione scaffold modifications on the activity of sulfonamide-based compounds is not prominently featured in the available scientific literature. Further research would be necessary to elucidate the potential SAR of such derivatives.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. For sulfonamide derivatives, the torsional angles around the S-N bond and the orientation of the substituents on the aromatic rings are of particular importance.

The crystal structure of a related compound, 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, reveals a U-shaped molecule where the central C—S—N—C fragment has a torsion angle of 68.4 (3)°. researchgate.net The dihedral angle between the two benzene (B151609) rings is 41.17 (19)°. researchgate.net This specific conformation is stabilized by intermolecular N—H⋯O hydrogen bonds, which form infinite one-dimensional chains. researchgate.net

Such conformational preferences can have a significant impact on the molecule's ability to fit into the binding pocket of a receptor or an enzyme. Variations in the substitution pattern on the phenyl rings can influence these torsional and dihedral angles, thereby modulating the biological activity. For instance, the introduction of bulky substituents may lead to a different preferred conformation, which could either enhance or diminish the interaction with the target protein. Therefore, understanding the conformational landscape of this compound and its analogues is essential for the rational design of more effective compounds.

A comprehensive literature search did not yield specific computational chemistry or molecular modeling studies for the compound this compound. Detailed research findings, including molecular docking simulations, quantum chemical calculations, and Quantitative Structure-Activity Relationship (QSAR) models, are not publicly available for this specific molecule.

Therefore, it is not possible to provide a scientifically accurate article with the detailed data and analyses requested for the specified outline sections. Generating content for these sections without specific research would be speculative and would not meet the required standards of scientific accuracy.

For a detailed analysis as outlined, dedicated computational studies on this compound would need to be performed and published. Such studies would involve:

Molecular Docking: Simulating the interaction of the compound with specific biological targets (e.g., enzymes, receptors) to predict binding affinity and identify key interactions.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as HOMO-LUMO energy gaps and generate Molecular Electrostatic Potential (MEP) maps to predict reactivity.

QSAR Modeling: Developing statistical models that correlate the structural features of a series of related compounds with their biological activities to predict the activity of new compounds like this compound.

Without access to such published research, any attempt to populate the requested article sections would be unfounded.

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Design of Novel Analogs with Enhanced Potency or Selectivity

The design of novel analogs of a parent compound like (4-Bromo-2-fluorophenyl)methanesulfonamide is a cornerstone of modern drug discovery, aiming to optimize its therapeutic properties. Computational chemistry offers powerful tools to guide this process, enabling the rational design of molecules with potentially improved potency or selectivity. This is often achieved through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.

For sulfonamide derivatives, including those with a bromo-fluorophenyl moiety, SAR analysis is crucial. It involves systematically modifying the chemical structure and assessing the impact on biological activity. For instance, the position and nature of substituents on the phenyl ring can significantly influence interactions with a biological target. The bromine and fluorine atoms on the phenyl ring of the title compound are key features that can be altered. Replacing or repositioning these halogens, or introducing other functional groups, could lead to analogs with different binding affinities and selectivities.

QSAR models provide a more quantitative approach by correlating physicochemical properties of a series of compounds with their biological activities. These models can predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. Descriptors used in QSAR for similar compounds often include electronic properties (such as electrostatic potential and partial charges), steric factors (like molecular volume and surface area), and hydrophobicity (logP). By building a robust QSAR model for a series of this compound analogs, researchers could theoretically identify modifications that are most likely to enhance potency or selectivity.

The following table illustrates a hypothetical SAR exploration for analogs of this compound, highlighting potential modifications and their predicted impact based on general medicinal chemistry principles.

| Analog Modification | Rationale for Design | Predicted Impact on Potency/Selectivity |

| Isomeric repositioning of Br and F | To explore the optimal halogen substitution pattern for target binding. | May increase or decrease potency depending on the target's binding pocket topology. |

| Replacement of Br with Cl or I | To investigate the effect of halogen size and electronegativity on interactions. | Could modulate binding affinity and pharmacokinetic properties. |

| Introduction of a small alkyl group | To probe for additional hydrophobic pockets in the binding site. | Potential for increased potency if a favorable interaction is formed. |

| Bioisosteric replacement of the sulfonamide | To improve metabolic stability or alter hydrogen bonding patterns. | May lead to improved pharmacokinetic profiles and maintained or enhanced activity. |

Computational Prediction of Preclinical Pharmacokinetic Parameters (ADME)

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a potential therapeutic agent. In silico ADME prediction has become an indispensable tool, allowing for the early identification of potential pharmacokinetic liabilities and guiding the design of compounds with more favorable profiles. researchgate.net

Various computational models and software platforms are available to predict the ADME properties of small molecules like this compound. These tools utilize algorithms based on a compound's structure to estimate a wide range of pharmacokinetic parameters.

Absorption and Distribution Simulations

Computational simulations can provide valuable insights into the likely absorption and distribution characteristics of this compound. Key parameters that are often predicted include gastrointestinal absorption, Caco-2 permeability, and plasma protein binding.

For instance, predictions for a structurally related compound, Bromo-DragonFLY, indicated high gastrointestinal absorption and the potential to cross the blood-brain barrier. nih.gov Similar in silico tools could be applied to this compound to estimate its absorption potential. The "bioavailability radar" from a platform like SwissADME can offer a visual representation of a compound's drug-likeness based on key physicochemical properties.

The table below presents a hypothetical in silico prediction of absorption and distribution parameters for this compound, based on general properties of similar small molecules.

| ADME Parameter | Predicted Value/Classification | Implication |

| Gastrointestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |

| P-glycoprotein Substrate | Likely | May be subject to efflux from cells, potentially impacting distribution. |

| Plasma Protein Binding | High | The free fraction of the compound available for therapeutic effect may be limited. |

Metabolic Stability Prediction (Non-Human)

Predicting the metabolic stability of a compound in preclinical species is essential for designing appropriate in vivo studies and for understanding potential species differences in metabolism. In vitro metabolic stability assays, often using liver microsomes or hepatocytes from species like mice, rats, and dogs, are the gold standard. researchgate.net However, computational models can provide early indications of metabolic stability.

These predictive models typically identify potential sites of metabolism on the molecule, often mediated by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic sites could include the phenyl ring (hydroxylation) or the methyl group of the methanesulfonamide (B31651) moiety (oxidation).

Online platforms can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms. nih.gov For example, a compound's interaction with CYP3A4 and CYP2D6 is of particular interest due to their significant role in drug metabolism.

The following table outlines a hypothetical prediction of the metabolic stability of this compound in common preclinical species.

| Preclinical Species | Predicted Metabolic Stability | Potential Major Metabolites |

| Mouse | Moderate | Hydroxylated phenyl ring, N-dealkylation |

| Rat | Moderate to High | Similar to mouse, with potential for species-specific metabolites |

| Dog | High | Slower metabolism compared to rodents is often observed. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Bromo-2-fluorophenyl)methanesulfonamide. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map the connectivity of atoms and gain insights into the compound's three-dimensional conformation.

Assignment of Aromatic and Aliphatic Resonances

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the substituted phenyl ring and the aliphatic protons of the methanesulfonamide (B31651) methyl group. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances include those for the methyl group of the sulfonamide, and the six distinct carbons of the 4-bromo-2-fluorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine, fluorine, and sulfonamide substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. A single resonance is expected for the fluorine atom on the aromatic ring, and its chemical shift and coupling constants (particularly with neighboring protons and carbons) are highly informative for confirming the substitution pattern of the aromatic ring.

| ¹H NMR Resonances | ¹³C NMR Resonances | ¹⁹F NMR Resonances |

| Aromatic Protons | Aromatic Carbons | Aromatic Fluorine |

| Methyl Protons | Methyl Carbon | |

| Sulfonamide N-H Proton | ||

| Note: Specific chemical shift values (ppm) and coupling constants (Hz) are determined experimentally and are dependent on the solvent and instrument frequency. |

Conformational Insights

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the preferred conformation of the molecule. For instance, the spatial proximity between the sulfonamide N-H proton and specific aromatic protons can be determined, helping to define the rotational orientation of the sulfonamide group relative to the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal intensity of M and M+2 peaks).

| Mass Spectrometry Data | Information Obtained |

| Molecular Ion Peak (M+) | Confirms the molecular weight of the compound. |

| Isotopic Pattern | The presence of bromine (⁷⁹Br and ⁸¹Br) results in a characteristic M+2 peak of nearly equal intensity to the M+ peak. |

| High-Resolution Mass | Provides the exact mass, allowing for the determination of the elemental formula. |

Metabolite Identification (Preclinical)

In preclinical studies, mass spectrometry is crucial for identifying metabolites of this compound. By comparing the mass spectra of samples from in vitro (e.g., liver microsomes) or in vivo studies with that of the parent compound, researchers can identify metabolic transformations such as hydroxylation, dealkylation, or conjugation. This information is vital for understanding the drug's metabolic stability and potential for forming active or toxic metabolites.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The key vibrational modes include the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the S=O bonds, the C-N stretch, and various vibrations associated with the substituted aromatic ring, including C-H, C=C, C-F, and C-Br stretches.

| Functional Group | Characteristic IR Absorption (cm⁻¹) (Approximate) |

| N-H Stretch (Sulfonamide) | 3300-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic - CH₃) | 3000-2850 |

| S=O Asymmetric Stretch | 1350-1300 |

| S=O Symmetric Stretch | 1170-1150 |

| C-F Stretch | 1250-1000 |

| C-Br Stretch | 700-500 |

| Note: The exact wavenumber of absorption can be influenced by the molecular environment and physical state of the sample. |

By integrating the data from these advanced analytical and spectroscopic techniques, a comprehensive and unambiguous characterization of this compound is achieved, which is a critical step in its journey through the research and development pipeline.

X-ray Crystallography for Solid-State Structure Determination

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions, which can be elucidated through crystallographic studies. The key functional groups—a sulfonamide, a bromo substituent, a fluoro substituent, and an aromatic ring—are all expected to participate in significant intermolecular forces.

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH₂) is a potent hydrogen-bond donor (the N-H group) and acceptor (the sulfonyl oxygens). In related sulfonamide crystal structures, strong intermolecular hydrogen bonds, particularly N-H···O interactions, are the primary driving forces for crystal packing. nih.govresearchgate.net These interactions typically lead to the formation of well-defined supramolecular patterns, such as one-dimensional chains or more complex networks. researchgate.net

Halogen Interactions: The presence of both bromine and fluorine atoms on the phenyl ring introduces the potential for various halogen-related interactions. Short Br···O contacts have been observed in the crystal packing of other 4-bromo-substituted phenyl compounds, forming molecular sheets. nih.gov Additionally, short F···F contacts have been noted in connecting hydrogen-bonded chains in analogous structures, contributing to a ribbon-like architecture. researchgate.net

π-π Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. These interactions, alongside hydrogen bonds, are recognized as main driving forces in the crystal packing of sulfonamides. nih.govresearchgate.net

The interplay of the aforementioned intermolecular forces governs the specific crystal packing arrangement. The way molecules of this compound arrange themselves can lead to different crystalline forms, a phenomenon known as polymorphism. nih.gov

Polymorphism is of critical interest, particularly in the pharmaceutical industry, because different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. nih.gov Sulfonamides as a class of compounds are known to exhibit polymorphism due to the presence of multiple donor and acceptor sites for intermolecular interactions. nih.gov The specific crystallization conditions, such as solvent and temperature, can influence which polymorphic form is obtained. The discovery of new crystal forms is often fortuitous, but systematic screening is crucial for developing a comprehensive understanding of a compound's solid-state behavior. nih.gov For instance, a study on N-(4-Bromophenyl)acetamide revealed a new monoclinic polymorph, distinct from the previously reported orthorhombic structure, highlighting the importance of such investigations. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of chemical compounds. For this compound, a reverse-phase HPLC method would be the standard approach for purity determination. kcl.ac.uk This method would likely employ a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance. kcl.ac.uk Method validation according to established guidelines ensures that the technique is specific, linear, accurate, and precise for quantifying the compound and any potential impurities.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., 254 nm) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for qualitative monitoring of reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate). The spots can be visualized under UV light due to the UV-active phenyl ring.

Applications in Drug Discovery and Chemical Biology

Role as a Lead Compound for Further Optimization

A lead compound is a chemical starting point in the drug discovery process that exhibits promising biological activity but requires modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The (4-Bromo-2-fluorophenyl)methanesulfonamide structure possesses characteristics that make it a suitable scaffold for such optimization efforts. The sulfonamide group is a privileged structure in medicinal chemistry, known for its ability to mimic a carboxylate or amide group and form critical hydrogen bonds with biological targets.

Optimization of lead compounds often involves systematic structural modifications to establish a Structure-Activity Relationship (SAR). For a scaffold like this compound, key modifications could include:

Substitution on the Sulfonamide Nitrogen: Adding different groups to the nitrogen atom can explore new binding pockets and alter properties like solubility and cell permeability.

Modification of the Aromatic Ring: The bromine atom serves as a versatile chemical handle for "growing" the molecule through cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of other aryl or alkyl groups to probe interactions with the target protein. nih.gov

Altering Halogen Substitution: The positions and nature of the halogen atoms (bromine and fluorine) can be varied to fine-tune electronic properties and metabolic stability.

An example of optimizing a sulfonamide-based lead can be seen in the discovery of Macitentan, a dual endothelin receptor antagonist. The development process involved extensive SAR studies around a central sulfonamide-pyrimidine core to achieve the desired potency and pharmacokinetic profile. acs.orgnih.gov

Table 1: Potential Optimization Strategies for a this compound Scaffold

| Modification Site | Chemical Strategy | Potential Outcome |

|---|---|---|

| Sulfonamide Nitrogen | Acylation, Alkylation | Introduce new interactions, modify polarity |

| Phenyl Ring (Bromine) | Suzuki or Sonogashira Coupling | Extend scaffold into new binding pockets |

| Phenyl Ring (Fluorine) | No direct modification | Influences electronics, potential for ¹⁹F NMR |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a cellular or organismal context. mskcc.org The development of a high-quality chemical probe requires high potency and selectivity for the intended target. nih.gov

The sulfonamide moiety is a key feature that can be leveraged for probe development. By replacing the sulfonamide with a sulfonyl fluoride (B91410) (SO₂F), the molecule can be converted into a covalent probe. Sulfonyl fluorides can react with nucleophilic residues like histidine, lysine, or tyrosine on a target protein, forming a stable covalent bond. nih.govrsc.org This strategy has been successfully used to develop probes for targets such as the E3 ubiquitin ligase cereblon (CRBN). nih.govrsc.org

Furthermore, the scaffold can be modified to incorporate reporter tags. For instance, a fluorophore could be attached to the molecule, creating a fluorescent probe for use in cellular imaging and flow cytometry to visualize the localization and abundance of the target protein. mdpi.com Sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. mdpi.com

However, it is critical that such probes possess high selectivity. Simple, small molecules can sometimes lack the specificity needed for a reliable chemical probe. For example, the related compound 4-Bromo-Benzamide has been deemed unsuitable as a probe for PARP enzymes due to its low potency and non-selective nature. chemicalprobes.org Any probe developed from the this compound scaffold would require rigorous validation to ensure its on-target activity. nih.gov

Contribution to the Discovery of Novel Therapeutic Agents for Various Diseases

The structural motifs within this compound are present in numerous therapeutic agents across a wide range of diseases. The sulfonamide group is a cornerstone of medicinal chemistry, found in diuretics, antibiotics, anti-inflammatory drugs, and anticonvulsants.

The combination of a halogenated phenyl ring and a sulfonamide is a common strategy in the design of targeted therapies, particularly kinase inhibitors for cancer treatment. nih.gov The halogens can form specific halogen bonds with the protein backbone and influence the molecule's orientation in the binding site. The discovery of novel 5-bromo-pyrimidine derivatives as potent Bcr/Abl kinase inhibitors highlights the importance of the bromo-aryl motif in achieving high potency. nih.gov

Similarly, structure-based design has led to phenylisoxazole sulfonamides that act as bromodomain inhibitors with anti-inflammatory activity. nih.gov In other areas, spirooxindole derivatives containing a chloro-fluorophenyl group have been developed as highly potent MDM2 inhibitors for cancer therapy, demonstrating the utility of this specific halogenation pattern in targeting protein-protein interactions. nih.govacs.org These examples underscore how the chemical features of this compound contribute to the discovery of new medicines.

Use in Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening collections of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. patsnap.comnih.gov Once identified, these fragments are optimized and grown into more potent, drug-like molecules. pharmacelera.com

This compound is an archetypal fragment. Its small size, low complexity, and presence of versatile functional groups make it an ideal candidate for an FBDD library. The different components of the molecule can play distinct roles during the FBDD process:

The Sulfonamide Group: This group is an excellent hydrogen bond donor and acceptor, allowing it to anchor the fragment into a binding pocket. proteopedia.org In metalloenzymes like carbonic anhydrases, the sulfonamide can act as a zinc-binding group, a key interaction for many inhibitors. nih.gov

The Aromatic Ring: The phenyl ring provides a rigid scaffold that can engage in hydrophobic or π-stacking interactions with the target protein.

The Fluorine Atom: Fluorine substitution is highly valued in FBDD. It can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Crucially, the presence of a ¹⁹F atom allows for highly sensitive screening of fragment binding using fluorine-specific Nuclear Magnetic Resonance (NMR) spectroscopy.

The Bromine Atom: The bromine atom serves as a defined vector for synthetic elaboration. nih.gov Using well-established cross-coupling chemistry, a confirmed fragment hit can be "grown" by adding new chemical groups at the position of the bromine atom to explore adjacent pockets on the protein surface and increase potency. nih.govpharmacelera.com

This multi-faceted utility makes fragments like this compound highly valuable starting points in FBDD campaigns against a wide variety of protein targets. sygnaturediscovery.comtechnologynetworks.com

Table 2: Role of Structural Features of this compound in FBDD

| Structural Feature | Role in FBDD | Relevant Techniques/Strategies |

|---|---|---|

| Sulfonamide | Anchoring via H-bonds; Zinc-binding | X-ray Crystallography, NMR |

| Phenyl Ring | Core scaffold for hydrophobic interactions | X-ray Crystallography |

| Fluorine Atom | Modulate electronics; NMR screening handle | ¹⁹F NMR Spectroscopy |

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : A multi-step synthesis involving bromination and sulfonamide formation is common. For example, bromination of fluorophenyl intermediates using reagents like N-bromosuccinimide (NBS) in acetonitrile at 0–25°C can achieve regioselectivity. Sulfonamide formation typically employs methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Monitoring reaction progress via TLC or LCMS ensures intermediate purity. Post-synthesis, recrystallization from ethanol or DMF enhances crystallinity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, fluorine and bromine substituents cause distinct splitting patterns in aromatic regions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 287.9077 for a related bromo-trifluoromethanesulfonyl compound ).

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory hazards. Storage should be in a cool, dry place, away from oxidizers. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

- Methodological Answer : SHELXL is ideal for small-molecule refinement. Initial structure solution via direct methods (SHELXS) is followed by full-matrix least-squares refinement. Challenges include resolving disordered bromine/fluorine atoms due to their high electron density. Use the "ISOR" restraint to manage thermal motion anisotropy. Validate refinement with R-factor convergence (<5%) and goodness-of-fit (~1.0) . ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Q. How can computational methods like molecular docking predict the interaction of this compound with enzyme targets?

- Methodological Answer :

- Docking Workflow : Prepare the ligand (optimize geometry with MMFF94 force fields) and protein (retrieve PDB structure, remove water, add polar hydrogens). Use AutoDock Vina for flexible docking, focusing on active sites identified via sequence alignment.

- Validation : Compare binding poses with known inhibitors (e.g., DuP-697 ). RMSD values <2.0 Å indicate reliable predictions. MD simulations (e.g., GROMACS) assess stability over 100 ns trajectories .

Q. How should researchers resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in dose-response datasets.

- Experimental Replication : Repeat assays under standardized conditions (e.g., enzyme inhibition assays with controlled pH and temperature).

- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., NS-398 ) to identify trends in substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.